molecular formula C14H26O B8821297 (E)-7-Tetradecenal CAS No. 37011-96-4

(E)-7-Tetradecenal

Cat. No.: B8821297
CAS No.: 37011-96-4
M. Wt: 210.36 g/mol
InChI Key: AVHNDAZRNRAYTP-BQYQJAHWSA-N
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Description

(E)-7-Tetradecenal (C₁₄H₂₆O) is an aliphatic aldehyde with a 14-carbon chain and a trans (E)-configured double bond at the 7th position. While its (Z)-isomer is extensively documented as a sex pheromone in insects like Holocacista capensis and Prays oleae , the (E)-isomer is less prevalent in biological systems. It has been identified as a trace volatile organic compound (VOC) in plants such as Arctostaphylos uva-ursi and Vaccinium vitis-idaea (0.1–3.39% relative abundance) , as well as in Ficus hispida .

Properties

CAS No.

37011-96-4

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(E)-tetradec-7-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3/b8-7+

InChI Key

AVHNDAZRNRAYTP-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCC=O

Canonical SMILES

CCCCCCC=CCCCCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism: (E)- vs. (Z)-7-Tetradecenal

The geometric isomerism of the double bond significantly impacts biological activity and physicochemical properties:

Property (E)-7-Tetradecenal (Z)-7-Tetradecenal
Double Bond Geometry Trans configuration Cis configuration
Volatility Higher (trans isomers generally more volatile) Lower
Biological Role Plant VOC (trace component) Insect sex pheromone
Synthesis Oxidation of corresponding (E)-alcohol Oxidation of (Z)-alcohol
Solubility Data Not reported Gaps in hexane/acetone solubility

The cis (Z)-geometry in pheromones enhances binding to insect olfactory receptors, whereas the trans (E)-isomer’s role remains speculative .

Comparison with Other Aldehyde Pheromones

(a) Chain Length and Double Bond Position
  • (Z)-5-Tetradecenal : A key pheromone component for Holocacista capensis. Field trials show that blends of (Z)-5- and (Z)-7-Tetradecenal are essential for male attraction, while (Z)-9-Hexadecenal is inactive .
  • capensis .
  • (Z)-11-Hexadecenal : Used in pest control but requires distinct formulation due to lower release rates (0.05% w/w/day) compared to (Z)-7-Tetradecenal (0.06% w/w/day) .
(b) Functional Group Variations
  • (E)-8-Dodecenyl Acetate : A moth pheromone with higher release rates (0.3% w/w/day) than aldehydes due to ester volatility .
  • (Z)-7,11-Hexadecadienal : A diunsaturated aldehyde with slower release kinetics (0.05% w/w/day) .

Release Kinetics in Polymer Carriers

Polymer-based formulations optimize pheromone release for sustainable pest control. Key

Compound Polymer Matrix Release Rate (w/w/day) Duration
(Z)-7-Tetradecenal Cellulose Acetate (CA) 0.06% ± 0.02% ≈9 weeks
(Z,Z)-7,11-Hexadecadienal Ethylene-Vinyl Acetate 0.05% ≈9 weeks
(E)-8-Dodecenyl Acetate Ethylene-Vinyl Acetate 0.3% ≈9 weeks

The (Z)-7-Tetradecenal’s near-linear release profile makes it suitable for long-term mating disruption strategies , but comparable data for the (E)-isomer are absent.

Solubility and Formulation Challenges

Solubility in organic solvents (e.g., hexane, acetone) is critical for pheromone formulation. Data gaps persist for aldehydes like (Z)-7-Tetradecenal, complicating product standardization . No studies address the (E)-isomer’s solubility, limiting its commercial applicability.

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